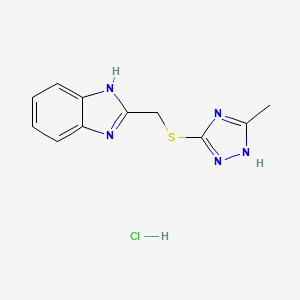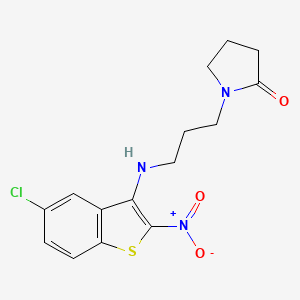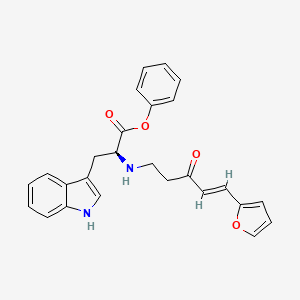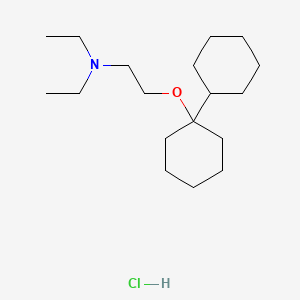
Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a triethylamine group and a cyclohexyl group attached to an oxygen atom, forming a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride typically involves the reaction of triethylamine with a cyclohexyl derivative under controlled conditions. One common method is the alkylation of triethylamine with a cyclohexyl halide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
科学的研究の応用
Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate.
Medicine: It may have applications in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .
類似化合物との比較
Similar Compounds
Trimethylamine, 1-cyclohexyl-: Similar in structure but with a different alkyl group.
2-(1-Cyclohexenyl)ethylamine: Another cyclohexyl derivative with different functional groups.
特性
CAS番号 |
109643-62-1 |
|---|---|
分子式 |
C18H36ClNO |
分子量 |
317.9 g/mol |
IUPAC名 |
2-(1-cyclohexylcyclohexyl)oxy-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H35NO.ClH/c1-3-19(4-2)15-16-20-18(13-9-6-10-14-18)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H |
InChIキー |
PKWYAKQBJWTSDF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1(CCCCC1)C2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





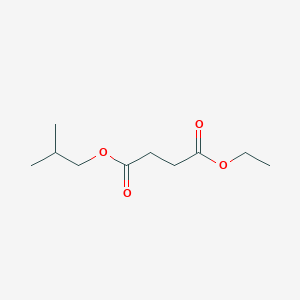
![9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12736449.png)





